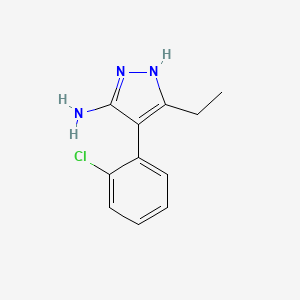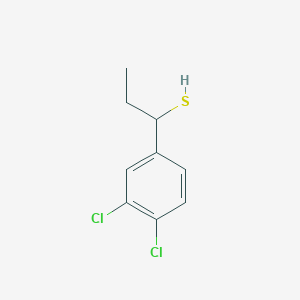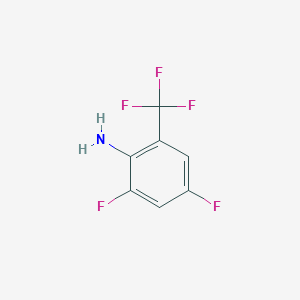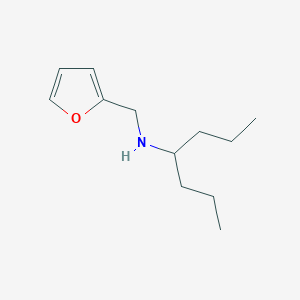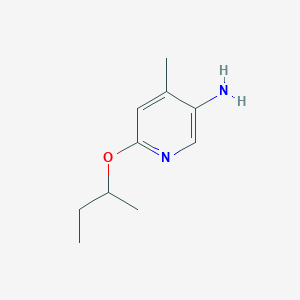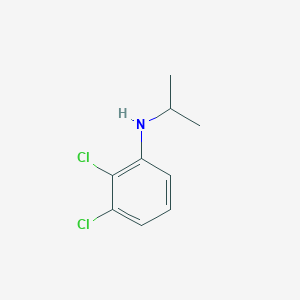
2,3-dichloro-N-isopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-N-isopropylaniline is an organic compound with the molecular formula C9H11Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and an isopropyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-N-isopropylaniline can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroaniline with isopropyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction is carried out in high-pressure reactors to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-isopropylaniline undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted aniline compounds .
Scientific Research Applications
2,3-Dichloro-N-isopropylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
2,3-Dichloro-N-isopropylaniline can be compared with other dichloroaniline derivatives:
2,4-Dichloroaniline: Used in the production of herbicides and dyes.
2,5-Dichloroaniline: Known for its use in the synthesis of pharmaceuticals.
2,6-Dichloroaniline: Utilized in the manufacture of agrochemicals.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the isopropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H11Cl2N |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2,3-dichloro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11Cl2N/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,1-2H3 |
InChI Key |
PIWWPRNWBCCBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



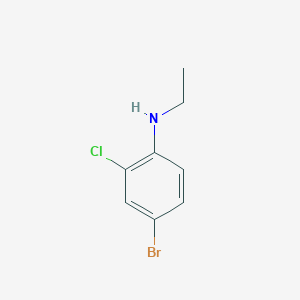
![4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL](/img/structure/B13286338.png)
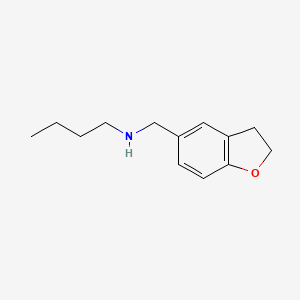


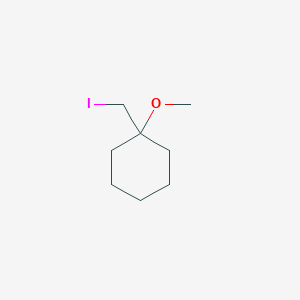
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B13286361.png)
![6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13286372.png)
